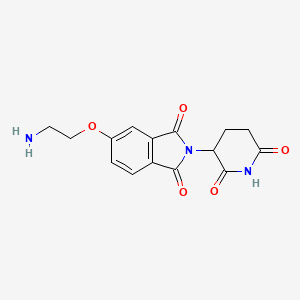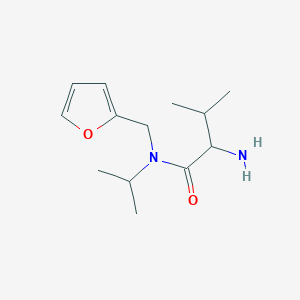
2-amino-N-(furan-2-ylmethyl)-3-methyl-N-propan-2-ylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-(furan-2-ylmethyl)-3-methyl-N-propan-2-ylbutanamide is a complex organic compound that features a furan ring, an amino group, and a butanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(furan-2-ylmethyl)-3-methyl-N-propan-2-ylbutanamide typically involves the reaction of furan-2-carbaldehyde with an appropriate amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions usually involve mild temperatures and neutral to slightly acidic pH to ensure the stability of the furan ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of heterogeneous catalysts can also be employed to facilitate the reaction and allow for easier separation and purification of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-N-(furan-2-ylmethyl)-3-methyl-N-propan-2-ylbutanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-amino-N-(furan-2-ylmethyl)-3-methyl-N-propan-2-ylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2-amino-N-(furan-2-ylmethyl)-3-methyl-N-propan-2-ylbutanamide involves its interaction with specific molecular targets. The furan ring and amino group can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(furan-2-ylmethyl)aniline: Similar structure but lacks the butanamide backbone.
2-amino-N-(furan-2-ylmethyl)thiophene-3-carboxamide: Contains a thiophene ring instead of a furan ring.
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Features an indole ring in place of the butanamide backbone.
Uniqueness
2-amino-N-(furan-2-ylmethyl)-3-methyl-N-propan-2-ylbutanamide is unique due to its combination of a furan ring, an amino group, and a butanamide backbone. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in scientific research.
Propriétés
Formule moléculaire |
C13H22N2O2 |
|---|---|
Poids moléculaire |
238.33 g/mol |
Nom IUPAC |
2-amino-N-(furan-2-ylmethyl)-3-methyl-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C13H22N2O2/c1-9(2)12(14)13(16)15(10(3)4)8-11-6-5-7-17-11/h5-7,9-10,12H,8,14H2,1-4H3 |
Clé InChI |
CJHOMXBKWMZJPV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)N(CC1=CC=CO1)C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-[2-[3-(Anilinomethylidene)-2-chlorocyclohexen-1-yl]ethenyl]-3,3-dimethylindol-1-ium-1-yl]butane-1-sulfonate](/img/structure/B14775385.png)
![N-[(5-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14775388.png)
![2-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B14775394.png)

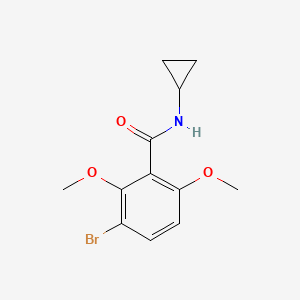
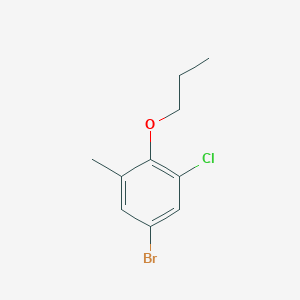


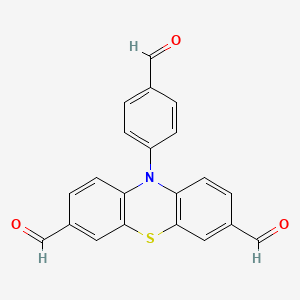
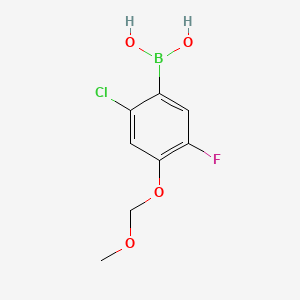
![1-[(4-Nitrophenyl)methyl]pyrrolidin-3-amine;dihydrochloride](/img/structure/B14775434.png)
